molecular formula C9H10O3 B033180 3-(3-Hydroxyphenyl)propanoic acid CAS No. 621-54-5

3-(3-Hydroxyphenyl)propanoic acid

Cat. No. B033180
CAS RN: 621-54-5
M. Wt: 166.17 g/mol
InChI Key: QVWAEZJXDYOKEH-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)propanoic acid is a compound of interest due to its chemical stability and potential for various applications. Although not directly studied, related compounds such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid have been synthesized to improve chemical stability and liposolubility, providing insights into the properties and synthesis methods of closely related phenolic compounds (Lei Chen et al., 2016).

Synthesis Analysis

The synthesis of derivatives and structurally related compounds to this compound involves various chemical transformations. For instance, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative, showcases the methods to enhance the compound's chemical stability and solubility, employing techniques like X-ray single crystal diffraction analysis to determine crystal structure and stereochemistry (Lei Chen et al., 2016).

Molecular Structure Analysis

The molecular structure and properties of similar compounds, such as 3-(2-Hydroxyphenyl)-1-phenyl propenone, have been explored through Density Functional Theory (DFT) optimizations and various analyses including bond lengths, angles, and HOMO-LUMO energy gaps, providing a foundation for understanding the molecular structure of this compound (C. Charanya et al., 2023).

Chemical Reactions and Properties

The reactivity and properties of compounds structurally related to this compound, such as the formation of benzoxazine rings from phenolic compounds, highlight the potential chemical reactions. For example, phloretic acid, a phenolic compound, has been used to enhance the reactivity towards benzoxazine ring formation, indicating the types of chemical transformations that may be applicable to this compound (Acerina Trejo-Machin et al., 2017).

Physical Properties Analysis

The synthesis and characterization of compounds like 3-(hydroxyphenylphosphinyl)-propanoic acid esters of cellulose demonstrate the analysis of physical properties such as solubility, thermal stability, and flame retardancy, which are relevant to the study of this compound (Yunbo Zheng et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on similar compounds, where the focus on synthesis, reactivity, and potential applications provides a comprehensive understanding of its behavior in chemical contexts. For instance, the synthesis and reactivity of 3-hydroxy acids from ketones and carboxylic acids offer insights into the chemical properties and potential transformations of this compound (Tsutomu Fujita et al., 1978; 2007).

Scientific Research Applications

  • Synthesis of Furoquinolinone and Angelicin Derivatives : It is used in the synthesis of these derivatives in a convergent and efficient manner, as reported by Ye, Zhang, and Fan (2012) in Organic Letters (Ye, Zhang, & Fan, 2012).

  • Synthesis of Highly Fluorescent Schiff-Base Aluminium Complex : This acid can synthesize a fluorescent complex for labeling purposes, particularly in rabbit IgG, as explored by Briggs et al. (2002) in Tetrahedron Letters (Briggs et al., 2002).

  • Prevention of Serotonin-Induced Ulcerogenesis : Found in Chinese cinnamon, this acid prevents serotonin-induced ulcers in rats and promotes gastric blood flow, as described by Tanaka et al. (1989) in Planta Medica (Tanaka et al., 1989).

  • Fluorogenic Substrate for Peroxidase Assays : It serves as an excellent substrate for assays of hydrogen peroxide and peroxidase, according to Zaitsu & Ohkura (1980) in Analytical Biochemistry (Zaitsu & Ohkura, 1980).

  • Anti-Aging Skin Care Compositions : Wawrzyniak, Celewicz, and Barciszewski (2016) in Biotechnologia. Journal of Biotechnology, Computational Biology and Bionanotechnology reported its use in anti-aging skin care compositions for preventing skin wrinkles (Wawrzyniak, Celewicz, & Barciszewski, 2016).

  • Inhibition of Itk in Th2-Cells : This acid, derived from Polyscias murrayi, inhibits Itk, a target in Th2 cells, as discussed by Buchanan et al. (2005) in Phytochemistry (Buchanan et al., 2005).

  • Study of Schizophrenia and Autism : Its elevated levels in schizophrenia and autism, and its quantification in human biological matrices can help understand its role in these disorders, as explored by Obrenovich et al. (2018) in Bioanalysis (Obrenovich et al., 2018).

  • Flame Retardant in Various Solvents : Jia, Wang, Shao, and Li (2013) in Fluid Phase Equilibria found its use as a flame retardant in solvents like water, methanol, ethanol, etc. (Jia, Wang, Shao, & Li, 2013).

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 3-(3-Hydroxyphenyl)propanoic acid (3HPPA) is the E-selectin expressed in human aortic endothelial cells (HAEC) . E-selectin is a cell adhesion molecule that plays a crucial role in the adhesion of monocytes to endothelial cells, a key initial step in the formation of atherosclerosis .

Mode of Action

3HPPA interacts with its target by regulating the expression of E-selectin . This regulation inhibits the adhesion of THP-1 monocytes (a type of white blood cell) to HAEC, which are induced by tumor necrosis factor α (TNFα) .

Biochemical Pathways

The compound affects the NF-κB pathway . Specifically, 3HPPA inhibits the nuclear translocation and phosphorylation of the NF-κB p65 subunit induced by TNFα . The NF-κB pathway is involved in the regulation of immune response to infection and plays a key role in regulating the immune response to infection.

Pharmacokinetics

3HPPA is a major metabolite of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is actively absorbed by the monocarboxylic acid transporter (MCT) in intestinal Caco-2 cell monolayers . When ingested orally, it is poorly absorbed in the upper digestive tract and is metabolized into various phenolic acids by the gut microbiota .

Result of Action

The molecular and cellular effects of 3HPPA’s action include the reduction of monocyte adhesion to endothelial cells by inhibiting the expression of E-selectin in HAEC . This action provides additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as therapeutic agents for atherosclerosis .

Action Environment

The action, efficacy, and stability of 3HPPA can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in metabolizing 3HPPA from dietary sources . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action of 3HPPA.

properties

IUPAC Name

3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWAEZJXDYOKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211154
Record name Dihydro-3-coumaric acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(3-Hydroxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
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CAS RN

621-54-5
Record name 3-(3′-Hydroxyphenyl)propionic acid
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Record name Dihydro-3-coumaric acid
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Record name Dihydro-3-coumaric acid
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Record name 3-(m-hydroxyphenyl)propionic acid
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Record name 3-HYDROXYBENZENEPROPANOIC ACID
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Record name 3-(3-Hydroxyphenyl)propanoic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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